molecular formula C23H25NO4 B4956652 7-hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(1-piperidinylmethyl)-4H-chromen-4-one

7-hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(1-piperidinylmethyl)-4H-chromen-4-one

Cat. No. B4956652
M. Wt: 379.4 g/mol
InChI Key: WISOSCCECFQFRB-UHFFFAOYSA-N
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Description

7-hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(1-piperidinylmethyl)-4H-chromen-4-one, commonly known as HPMC, is a synthetic compound that belongs to the class of flavonoids. It is a potent inhibitor of protein kinase C (PKC), which is a key signaling molecule in many cellular processes. HPMC has been the subject of extensive research due to its potential therapeutic applications in various diseases. In

Scientific Research Applications

Catalytic Protodeboronation

This compound could be used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a valuable but underdeveloped process in organic synthesis . This process was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Antifungal Activity

Some derivatives of 7-hydroxy coumarin have shown enhanced in vitro antifungal activity against Candida albicans and Aspergillus niger . This suggests that “7-hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one” could potentially be used in the development of new antifungal agents .

Antibacterial Activity

Similarly, some derivatives of 7-hydroxy coumarin have shown enhanced in vitro antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . This suggests potential applications in the development of new antibacterial agents .

Anticancer Activity

Coumarin and 7-hydroxy coumarins have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro . They have also demonstrated activity against several types of animal tumors . These compounds have also been reported in clinical trials to demonstrate activity against prostate cancer, malignant melanoma, and metastatic renal cell carcinoma .

Biosynthesis

7-hydroxy coumarins have great significance as natural fragrances, having a characteristic odour like vanilla beans and their hydroxy position at 7 has importance in biosynthesis .

Synthesis of Antidepressant Molecules

Although not directly mentioned in the search results, the presence of a piperidine ring in the structure of “7-hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one” suggests potential applications in the synthesis of antidepressant molecules. For example, paroxetine, a commonly used antidepressant, also contains a piperidine ring .

properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-15-12-20(25)18(13-24-10-4-3-5-11-24)23-21(15)22(26)19(14-28-23)16-6-8-17(27-2)9-7-16/h6-9,12,14,25H,3-5,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISOSCCECFQFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CO2)C3=CC=C(C=C3)OC)CN4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-3-(4-methoxyphenyl)-5-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

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